Product packaging for 2-Ethyl-4-propoxyquinazoline(Cat. No.:)

2-Ethyl-4-propoxyquinazoline

Cat. No.: B11890934
M. Wt: 216.28 g/mol
InChI Key: VTKAAILBWZJSLE-UHFFFAOYSA-N
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Description

2-Ethyl-4-propoxyquinazoline (CAS 815590-76-2) is a disubstituted quinazoline derivative with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . This compound features an ethyl group at the 2-position and a propoxy group at the 4-position of the quinazoline heterocyclic core, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its proven ability to bind to diverse biological targets and exhibit a broad spectrum of pharmacological activities . The quinazoline nucleus is of significant interest in drug discovery, with derivatives demonstrating potential as antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer agents, among others . The 2,4-disubstituted pattern is a particularly promising area of investigation, as modifications at these positions are a key strategy for fine-tuning physicochemical properties and enhancing potency and selectivity against specific enzymes and receptors, such as various kinase targets . From a synthetic chemistry perspective, 4-alkoxyquinazolines like this compound can be prepared via O-alkylation of the corresponding 2-ethylquinazolin-4(3H)-one or through nucleophilic aromatic substitution of a 4-chloro precursor, where the C-4 position is highly activated towards nucleophilic attack . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is offered for laboratory research use only and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O B11890934 2-Ethyl-4-propoxyquinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-ethyl-4-propoxyquinazoline

InChI

InChI=1S/C13H16N2O/c1-3-9-16-13-10-7-5-6-8-11(10)14-12(4-2)15-13/h5-8H,3-4,9H2,1-2H3

InChI Key

VTKAAILBWZJSLE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=NC2=CC=CC=C21)CC

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 4 Propoxyquinazoline and Analogous Quinazoline Derivatives

Introduction and Functionalization at the C-4 Position (Propoxy Substituent)

The introduction of a propoxy group at the C-4 position of the 2-ethylquinazoline (B1230282) skeleton can be primarily achieved through two key synthetic strategies: the etherification of a pre-formed quinazolinone precursor or via nucleophilic aromatic substitution on an activated quinazoline (B50416) ring.

The synthesis of 4-alkoxyquinazolines, such as 2-Ethyl-4-propoxyquinazoline, can be accomplished via the O-alkylation of the corresponding 2-ethylquinazolin-4(3H)-one. Quinazolin-4(3H)-ones exist in a tautomeric equilibrium between the lactam (amide) and lactim (iminol) forms. While alkylation can occur at either the N-3 or O-4 position, the regioselectivity of the reaction is highly dependent on the reaction conditions and the steric properties of the reagents.

Under typical two-phase catalytic conditions, employing a solid base like potassium carbonate in an aprotic solvent, alkylation predominantly occurs at the N-3 position. juniperpublishers.com However, O-alkylation to form the desired 4-alkoxyquinazoline can be favored under specific circumstances. Research has shown that the steric hindrance of the reagents can divert the reaction pathway towards oxygen alkylation. nih.gov For instance, the reaction of anthranilamide with the sterically crowded dimethylformamide di(isopropyl)acetal leads to the formation of 4-isopropoxyquinazolines. nih.gov This suggests that using a bulkier alkylating agent or modifying the reaction conditions to favor the iminol tautomer can promote the desired O-alkylation to yield the propoxy-substituted product. The reaction of 2-ethoxy-4(3H) quinazolinone with various alkyl halides has been shown to produce a range of N-3 and O-4 substituted products, demonstrating the competitive nature of these sites. nih.gov

The general scheme involves the deprotonation of 2-ethylquinazolin-4(3H)-one followed by reaction with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). The choice of base, solvent, and temperature are critical parameters to optimize the yield of the O-alkylated product over the N-alkylated isomer.

Table 1: Regioselectivity in Alkylation of Quinazolinones

PrecursorAlkylating AgentConditionsPrimary ProductCitation
Quinazolin-4-oneEthyl 6-bromohexanoateK2CO3, DMFN-alkylation product (2b) juniperpublishers.com
6,7-dimethoxyquinazolin-4(3H)-oneEthyl chloroacetateK2CO3, DMFN-alkylation product (3b) juniperpublishers.com
AnthranilamideDimethylformamide di(isopropyl)acetalHigh TemperatureO-alkylation product (4-isopropoxyquinazolines) nih.govresearchgate.net
AnthranilamideDimethylformamide di(primary-alkyl)acetalsProlonged heatingN-alkylation product nih.govresearchgate.net

Nucleophilic Aromatic Substitution at C-4

An alternative and widely utilized method for installing the propoxy group is the nucleophilic aromatic substitution (SNAr) reaction. This approach begins with a 2-ethylquinazoline precursor bearing a suitable leaving group, most commonly a halogen, at the C-4 position, such as 4-chloro-2-ethylquinazoline.

The quinazoline ring is inherently electron-deficient due to the presence of the two nitrogen atoms. This electronic property activates the C-4 position, making it susceptible to attack by nucleophiles. nih.govnih.gov The reaction with a nucleophile like sodium propoxide (prepared from propanol (B110389) and a strong base like sodium hydride) proceeds via a two-step addition-elimination mechanism. researchgate.net In the first step, the propoxide anion attacks the electrophilic C-4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.net In the second step, the leaving group (e.g., chloride) is eliminated, restoring the aromaticity of the ring and yielding the final product, this compound.

The regioselectivity of SNAr at the C-4 position of 2,4-dichloroquinazoline (B46505) precursors is well-documented, with the C-4 position being significantly more reactive to nucleophilic attack than the C-2 position. mdpi.com Theoretical calculations have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, confirming its greater susceptibility to nucleophilic attack. mdpi.com

Table 2: Examples of Nucleophilic Aromatic Substitution on the Quinazoline C-4 Position

SubstrateNucleophileConditionsProductCitation
4-ChloroquinazolineAnilineAqueous media4-Anilinoquinazoline (B1210976) nih.gov
4-ChloroquinazolineHydrazineAqueous media4-Hydrazinylquinazoline nih.gov
2,4-DichloroquinazolinePrimary/Secondary AminesVarious solvents/temperatures2-Chloro-4-aminoquinazolines mdpi.com
4-Chloro-6,7-bis-(2-methoxyethoxy)-quinazoline3-Ethynyl anilineNot specifiedErlotinib (a 4-anilinoquinazoline derivative) google.com

Advanced Synthetic Approaches and Methodological Innovations

Recent advancements in organic synthesis have led to the development of more efficient, atom-economical, and environmentally friendly methods for constructing the fundamental quinazoline scaffold. These methods often rely on catalysis and green chemistry principles.

Transition-metal catalysis has become a cornerstone in the synthesis of quinazolines and their derivatives, offering high efficiency and broad substrate scope. nih.gov Various metals, including copper, cobalt, iridium, palladium, and ruthenium, have been employed to catalyze the formation of the quinazoline ring from diverse starting materials. nih.govorganic-chemistry.org

Common catalytic strategies include:

Dehydrogenative Coupling: Ruthenium and iridium complexes catalyze the dehydrogenative coupling of 2-aminophenyl ketones or 2-aminoarylmethanols with amines or amides, providing direct access to the quinazoline core without the need for pre-functionalized substrates or harsh oxidants. organic-chemistry.orgacs.orgmarquette.edu

C-H Activation/Annulation: Nickel-catalyzed [4+2] annulation of benzylamines and nitriles proceeds via an ortho-C-H bond activation, offering an atom-economic route to multisubstituted quinazolines. organic-chemistry.org

Cascade Reactions: Copper-catalyzed cascade reactions starting from (2-bromophenyl)methylamines and amidine hydrochlorides involve a sequence of N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation to build the quinazoline system in one pot. organic-chemistry.org

Multi-component Reactions: Palladium catalysts enable three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids to furnish diverse quinazoline structures. organic-chemistry.org Iron catalysts have also been used for C(sp³)-H oxidation and intramolecular C-N bond formation to synthesize quinazolines from 2-alkylamino N-H ketimine derivatives. organic-chemistry.org

Table 3: Overview of Catalytic Systems in Quinazoline Synthesis

Catalyst SystemStarting MaterialsReaction TypeAdvantageCitation
[Ru]/L complex2-Aminophenyl ketones and aminesDehydrogenative CouplingHigh selectivity, no toxic byproducts acs.orgmarquette.edu
Ir-catalyst2-Aminoarylmethanols and amides/nitrilesAcceptorless Dehydrogenative CouplingHigh atom-economy, mild conditions organic-chemistry.org
Co(OAc)₂·4H₂O2-Aminoaryl alcohols and nitrilesDehydrogenative CyclizationEnvironmentally benign, mild conditions organic-chemistry.org
CuBr(2-Bromophenyl)methylamines and amidine hydrochloridesCascade Reaction/Aerobic OxidationInexpensive catalyst, uses air as oxidant organic-chemistry.org
Ni-catalystBenzylamines and nitriles[4+2] Annulation via C-H ActivationHigh atom-economy organic-chemistry.org

Environmentally Benign Synthetic Routes

In line with the principles of green chemistry, significant efforts have been made to develop sustainable methods for quinazoline synthesis. These approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.

Key green methodologies include:

Use of Green Catalysts and Oxidants: Iron-catalyzed dehydrogenative [4+2] cycloaddition reactions utilize a cheap, non-toxic metal catalyst and environmentally friendly oxidants like H₂O₂ or O₂. acs.org Similarly, molecular iodine can catalyze the synthesis of quinazolines using oxygen as the terminal oxidant under solvent-free conditions. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often allows for solvent-free conditions. The condensation of anthranilamide with aldehydes or ketones catalyzed by antimony(III) trichloride (B1173362) (SbCl₃) proceeds in minutes with high yields under microwave irradiation. researchgate.netscispace.com

Visible-Light Photocatalysis: A sustainable method for synthesizing quinazoline derivatives employs visible light and a curcumin-sensitized titanium dioxide (TiO₂) photocatalyst. This one-pot, three-component reaction proceeds under mild, eco-friendly conditions, achieving high yields in short reaction times. mdpi.com

Use of Ionic Liquids: Ionic liquids can serve as recyclable, non-volatile solvents and catalysts. For example, 1-butyl-3-methylimidazolium tetrachloroaluminate ([bmim]Cl/AlCl₃) has been used as a catalyst and medium for the one-pot synthesis of tetrazolo[1,5-a]quinazoline derivatives, offering operational simplicity and high yields.

Table 4: Examples of Environmentally Benign Synthetic Routes for Quinazolines

MethodologyCatalyst/MediumKey FeaturesCitation
Dehydrogenative CycloadditionFeCl₃ / H₂O₂/O₂Cheap, non-toxic catalyst; green oxidant acs.org
Condensation ReactionSbCl₃ / MicrowaveSolvent-free, rapid reaction (minutes), high yields scispace.com
PhotocatalysisCurcumin-sensitized TiO₂ / Visible LightSustainable energy source, mild conditions mdpi.com
Multi-component Reaction[Bmim]Cl/AlCl₃ Ionic LiquidRecyclable catalyst/medium, simple work-up
Benzylic C-H AminationMolecular Iodine / O₂Transition-metal-free, solvent-free, green oxidant organic-chemistry.org

Mechanistic Investigations of Biological Activities of 2 Ethyl 4 Propoxyquinazoline and Quinazoline Analogues

Molecular Target Identification and Validation

The biological effects of quinazoline (B50416) derivatives stem from their interactions with specific molecular targets, primarily enzymes and receptors, which are crucial nodes in cellular signaling pathways.

Quinazoline-based compounds are widely recognized as potent enzyme inhibitors, a key mechanism underlying their therapeutic potential, particularly in oncology. researchgate.net

Epidermal Growth Factor Receptor (EGFR): A significant number of quinazoline derivatives have been developed as inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in various cancers. nih.govresearchgate.net First-generation inhibitors like Gefitinib (B1684475) and Erlotinib, which feature a 4-anilinoquinazoline (B1210976) core, competitively bind to the ATP-binding site within the EGFR kinase domain, thereby blocking downstream signaling cascades that promote cell proliferation and survival. researchgate.netut.ac.ir Newer derivatives continue to be synthesized and evaluated for their ability to inhibit EGFR, including mutant forms like EGFRT790M. researchgate.net

Poly(ADP-ribose) polymerase (PARP): PARP-1 is an enzyme critical for DNA repair. Its inhibition is a key strategy in cancer therapy. Certain quinazolinone derivatives have been identified as inhibitors of the PARP-1 enzyme system, contributing to their anticancer effects. nih.gov

Aurora Kinase: Aurora kinase A (AURKA) activity has been identified as a driver of resistance to third-generation EGFR inhibitors in lung cancer. Inhibition of AURKA represents a strategy to enhance the efficacy of EGFR-targeted therapies, suggesting a potential role for dual-target quinazoline derivatives.

Thymidylate Synthase: This enzyme is a well-established target for cancer chemotherapy. 3D-QSAR analyses have been performed on 4(3H)-quinazolinone derivatives to evaluate their potential as thymidylate synthase inhibitors. nih.gov

Cytochrome P450 (CYP) Enzymes: Specific quinazoline analogues have been identified as potent and selective inhibitors of CYP1B1, an enzyme implicated in the development of several cancers. Molecular modeling studies suggest that the quinazoline scaffold can fit precisely within the binding cavity of CYP1B1.

Table 1: Examples of Quinazoline Analogues and their Enzyme Inhibition Profiles This table is interactive. You can sort and filter the data.

Compound Class/Derivative Target Enzyme Findings Reference(s)
4-Anilinoquinazolines EGFR Competitive inhibitors binding to the ATP-binding site. researchgate.netut.ac.ir
Quinazoline Sulfonamides EGFRT790M, VEGFR-2 Potent dual inhibitory activity observed. researchgate.net
Quinazolinone Derivatives PARP-1 Inhibition of the DNA repair enzyme system. nih.gov
4(3H)-Quinazolinone Derivatives Thymidylate Synthase Investigated via 3D-QSAR analysis for inhibitory potential. nih.gov

Beyond enzyme inhibition, quinazoline derivatives can modulate the function of ion channels, which are critical for cellular signaling and homeostasis. A notable example is the transient receptor potential canonical 5 (TRPC5) channel.

TRPC5 is a calcium-permeable nonselective cation channel involved in various physiological processes. Dysregulation of TRPC5 is implicated in several disorders. Novel quinazoline-2,4(1H,3H)-dione derivatives have been developed as modulators of TRPC5. These compounds can inhibit the ion flux mediated by the TRPC5 channel, presenting a therapeutic strategy for conditions associated with its aberrant activity. The modulation can affect both inward and outward currents through the channel. Research has also explored quinazoline derivatives as inhibitors of TRPC4 and heteromeric TRPC1/C5 channels, highlighting the scaffold's versatility in targeting this class of receptors.

Understanding the precise interactions between a ligand and its protein target is fundamental for rational drug design. Computational methods are extensively used to analyze the binding of quinazoline derivatives to their target proteins.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies on quinazoline analogues targeting EGFR have helped elucidate the binding modes within the enzyme's active site.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method correlates the 3D properties of molecules with their biological activity. It has been used to analyze and predict the inhibitory potential of quinazoline derivatives against targets like EGFR, providing insights into the structural requirements for potency.

Structural Interaction Fingerprint (SIFt): SIFt analysis helps to detail the specific types of interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the quinazoline ligand and amino acid residues in the protein's binding pocket. For example, analysis of EGFR-quinazoline complexes reveals key hydrogen bonds and hydrophobic interactions that are crucial for binding affinity. Molecular dynamics (MD) simulations are also employed to evaluate the conformational stability of these protein-ligand interactions over time.

Cellular and Subcellular Mechanistic Studies

The molecular interactions of quinazoline analogues translate into specific cellular responses, including cytotoxicity towards cancer cells and modulation of key signaling pathways.

Many quinazoline derivatives exhibit potent antiproliferative and cytotoxic effects against various cancer cell lines. These effects are often mediated by a combination of mechanisms:

Cell Cycle Arrest: Several quinazoline analogues have been shown to halt the cell cycle, preventing cancer cell proliferation. For instance, the derivative 04NB-03 induces G2/M phase arrest in hepatocellular carcinoma cells. mdpi.com Another novel analogue was found to cause G2/M arrest in human lung cancer cells. This arrest is often associated with the downregulation of key cell cycle proteins like Cdc25C and the Cyclin B1/Cdk1 complex.

Apoptosis: Induction of programmed cell death, or apoptosis, is a primary mechanism of anticancer agents. Quinazoline derivatives trigger apoptosis through various means, including the activation of caspases (caspase-3, -8, -9), cleavage of PARP, and DNA fragmentation. The resveratrol (B1683913) analogue 8-ADEQ, which contains a quinazoline core, induces apoptosis in leukemia cells through a Fas-mediated pathway.

Reactive Oxygen Species (ROS) Generation: An increasing body of evidence indicates that some quinazoline derivatives exert their anticancer effects by inducing the accumulation of ROS within cancer cells. mdpi.com This elevated oxidative stress can lead to the collapse of the cell's redox balance, triggering downstream events like cell cycle arrest and apoptosis. mdpi.com For example, the cytotoxic effects of both QNZ-A and 04NB-03 on cancer cells are dependent on ROS generation. mdpi.com

Broad-Spectrum Biological Activity Profiles (Mechanistic Underpinnings)

Quinazoline derivatives are recognized for their broad-spectrum of biological activities, which stem from their ability to interact with various biological targets. mdpi.com The nature and position of substituents on the quinazoline core heavily influence their pharmacological profiles. nih.gov For instance, substitutions at the 2, 3, 6, and 8 positions have been shown to be critical in determining the biological response. nih.govnih.gov The diverse therapeutic actions of quinazolines underscore their importance as a "privileged structure" in drug discovery. nih.gov

Mechanisms of Anticancer Activity

The anticancer activity of quinazoline derivatives is one of the most extensively studied areas. These compounds exert their effects through multiple mechanisms, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

A primary mechanism of action for many anticancer quinazolines is the inhibition of receptor tyrosine kinases (RTKs) . ekb.eg A notable target is the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, function by competing with ATP at the kinase domain, thereby blocking downstream signaling pathways that promote cell growth and division. mdpi.com The general pharmacophore for EGFR inhibitory activity often includes a 4-anilinoquinazoline moiety with substitutions at the C-6 and/or C-7 positions. mdpi.com

Another significant anticancer mechanism involves the inhibition of dihydrofolate reductase (DHFR) . scirp.org DHFR is a crucial enzyme in the synthesis of purines and pyrimidines, which are essential for DNA replication. By inhibiting DHFR, quinazoline derivatives can disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis. scirp.org Some quinazoline derivatives have also been found to inhibit thymidylate synthase (TS), another key enzyme in DNA synthesis. scirp.org

Recent studies have revealed that some 2,4-disubstituted quinazoline derivatives can exert their anticancer effects by stabilizing G-quadruplex structures in the promoter regions of oncogenes like c-myc. nih.gov This stabilization downregulates the expression of the oncogene, leading to a cascade of events that includes the downregulation of nucleolin, inhibition of ribosomal RNA synthesis, activation of p53, and ultimately, cancer cell apoptosis. nih.gov

Furthermore, certain quinazoline derivatives have been shown to induce apoptosis through other pathways. For example, some analogues have demonstrated the ability to induce apoptosis in pancreatic cancer cell lines. mdpi.com The fusion of other heterocyclic rings, such as triazine or tetrazine, to the quinazoline backbone can also enhance anticancer activity against various cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer cells. scirp.org

Mechanism Target Effect Example Quinazoline Analogues
Receptor Tyrosine Kinase InhibitionEGFRBlocks downstream signaling for cell growthGefitinib, Erlotinib, 4-anilinoquinazolines ekb.egmdpi.com
Enzyme InhibitionDHFR, TSDisrupts DNA synthesis and repair4-quinazoline derivatives scirp.org
G-quadruplex Stabilizationc-myc promoterDownregulates oncogene expression, induces apoptosis2,4-disubstituted quinazoline derivatives nih.gov
Apoptosis InductionVariousTriggers programmed cell deathPancreatic cancer cell line active derivatives mdpi.com
Enhanced CytotoxicityVariousIncreased activity against cancer cellsTriazino- and tetrazino-quinazolines scirp.org

Mechanisms of Antimicrobial Activity (Antibacterial, Antifungal)

Quinazoline derivatives have demonstrated significant potential as antimicrobial agents, with their mechanisms of action varying depending on the specific microbial target.

Antibacterial Activity: The antibacterial effects of quinazolines are often attributed to the disruption of essential cellular processes in bacteria. Structure-activity relationship studies have indicated that substitutions at the 2 and 3 positions, as well as the presence of a halogen atom at the 6 and 8 positions, can enhance antibacterial activity. nih.gov The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are also considered important for activity. nih.gov Some quinazolinone derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. biomedpharmajournal.orgeco-vector.com The precise molecular mechanisms are still under investigation but are thought to involve the inhibition of key bacterial enzymes or disruption of the cell membrane.

Antifungal Activity: The antifungal mechanisms of quinazoline derivatives are also an area of active research. Certain derivatives have shown potent activity against various fungal species, including Aspergillus niger and Candida albicans. biomedpharmajournal.org For instance, some 2,3,6-trisubstituted quinazolin-4-ones have exhibited excellent activity against C. albicans. biomedpharmajournal.org The antifungal action is believed to stem from the inhibition of fungal growth and proliferation, possibly through interference with cell wall synthesis or other vital cellular pathways.

Activity Target Organisms Key Structural Features for Activity Example Quinazoline Analogues
AntibacterialS. aureus, S. pyogenes, E. coli, P. aeruginosa biomedpharmajournal.orgeco-vector.comSubstitutions at positions 2 & 3; Halogen at positions 6 & 8 nih.gov2,3,6-trisubstituted quinazolin-4-ones biomedpharmajournal.org
AntifungalA. niger, C. albicans biomedpharmajournal.orgSubstitutions at positions 2 & 3 nih.gov2,3,6-trisubstituted quinazolin-4-ones biomedpharmajournal.org

Mechanisms of Antiviral Activity

The antiviral potential of quinazoline derivatives has been explored against a range of viruses. The mechanisms underlying their antiviral action are diverse and often virus-specific.

For instance, certain Schiff bases of 2-phenyl quinazolin-4(3)H-ones have been evaluated for their antiviral activity against a broad panel of viruses, including herpes simplex virus (HSV-1 and HSV-2), vaccinia virus, and influenza viruses (H1N1, H3N2). nih.gov One particular compound from this series demonstrated notable broad-spectrum antiviral activity. nih.gov

Other studies have focused on the development of quinazoline derivatives as anti-influenza agents. Bioisosteres of indoles with activity against influenza A virus have led to the identification of 2-(quinazolin-4-yl)oxy-N-arylacetamides and N-[(quinazolin-4-yl)oxyethyl]arylamides with potent activity against the influenza A/WSN/33 (H1N1) strain. nih.gov

The antiviral mechanism of these compounds is thought to involve the inhibition of viral replication or entry into host cells, although the precise molecular targets are often not fully elucidated and require further investigation. nih.govnih.gov

Virus Mechanism of Action Example Quinazoline Analogues
Herpes Simplex Virus (HSV-1, HSV-2)Inhibition of viral replicationSchiff bases of 2-phenyl quinazolin-4(3)H-ones nih.gov
Influenza A (H1N1, H3N2)Inhibition of viral replication2-(quinazolin-4-yl)oxy-N-arylacetamides, N-[(quinazolin-4-yl)oxyethyl]arylamides nih.gov
Vaccinia VirusInhibition of viral replicationSchiff bases of 2-phenyl quinazolin-4(3)H-ones nih.gov

Mechanisms of Anti-inflammatory Activity

Quinazoline derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.

A significant mechanism of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923), potent inflammatory mediators. mdpi.comdnu.dp.ua By inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Furthermore, some quinazoline analogues have been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), as well as tumor necrosis factor-alpha (TNF-α). mdpi.comdnu.dp.ua They can also decrease the levels of other inflammatory markers like C-reactive protein (CRP), inducible nitric oxide synthase (iNOS), and nitrotyrosine. mdpi.compreprints.org The inhibition of iNOS is particularly noteworthy as it suggests an effect on nitric oxide (NO)-dependent inflammatory pathways. mdpi.com

The anti-inflammatory properties of quinazolines are also influenced by their structural features. For example, compounds with a 4-chlorophenyl group have shown better anti-inflammatory activity than those with a phenyl group. nih.gov Thiazolidinone derivatives of quinazolines have also demonstrated significant anti-inflammatory and analgesic activities. nih.gov

Mechanism Target Effect Example Quinazoline Analogues
Enzyme InhibitionCOX-2, iNOS mdpi.comdnu.dp.uaReduced production of prostaglandins and nitric oxide2-((1-(3-methyl-2-oxo-2H- nih.govnih.govnih.govtriazino[2,3-c]quinazolin-6-yl)ethyl)thio)acetic acid mdpi.com
Cytokine ModulationIL-1β, IL-6, TNF-α mdpi.comdnu.dp.uaDecreased expression of pro-inflammatory cytokinesSubstituted nih.govnih.govnih.govtriazino[2,3-c]quinazolines mdpi.com
Marker ReductionC-reactive protein, Nitrotyrosine mdpi.compreprints.orgLowered levels of inflammatory markers2-((1-(3-methyl-2-oxo-2H- nih.govnih.govnih.govtriazino[2,3-c]quinazolin-6-yl)ethyl)thio)acetic acid mdpi.com

Other Mechanistic Studies (e.g., Analgesic, Anticonvulsant, Antituberculosis, Antimalarial, Antioxidant)

Beyond the activities discussed above, quinazoline derivatives have shown a remarkable diversity of other pharmacological effects, each with its own mechanistic basis.

Analgesic Activity: The analgesic effects of some quinazoline derivatives are often linked to their anti-inflammatory properties, particularly the inhibition of prostaglandin (B15479496) synthesis. nih.gov

Anticonvulsant Activity: The anticonvulsant properties of certain quinazolinones have been reported, suggesting their potential in the treatment of epilepsy. biomedpharmajournal.org The exact mechanisms are still under investigation but may involve modulation of ion channels or neurotransmitter systems in the central nervous system.

Antituberculosis Activity: Some quinazoline derivatives have been identified as having antitubercular properties, indicating their potential as leads for new drugs against Mycobacterium tuberculosis. biomedpharmajournal.org

Antimalarial Activity: Quinoline-containing drugs have long been a cornerstone of antimalarial therapy. nih.gov Their mechanism of action is thought to involve interference with the parasite's hemoglobin digestion process in its acidic food vacuole. nih.gov They may inhibit the polymerization of toxic heme byproducts, leading to parasite death. nih.govimrpress.com Febrifugine (B1672321), a natural product containing a quinazolinone moiety, and its synthetic analogues have shown antimalarial activity against Plasmodium berghei. nih.gov The 4-quinazolinone moiety is considered crucial for this activity. nih.gov

Antioxidant Activity: Certain benzotriazoloquinazoline derivatives have demonstrated good antioxidant activities, with the ability to scavenge free radicals. mdpi.com This antioxidant property may contribute to their therapeutic effects in various diseases associated with oxidative stress.

Activity Proposed Mechanism Example Quinazoline Analogues
AnalgesicInhibition of prostaglandin synthesis nih.govThiazolidinone derivatives of quinazolines nih.gov
AnticonvulsantModulation of CNS ion channels/neurotransmitters biomedpharmajournal.orgQuinazolinone derivatives biomedpharmajournal.org
AntituberculosisNot fully elucidated biomedpharmajournal.orgQuinazolinone derivatives biomedpharmajournal.org
AntimalarialInhibition of heme polymerization nih.govimrpress.comFebrifugine analogues, 4-quinazolinone derivatives nih.gov
AntioxidantFree radical scavenging mdpi.comBenzotriazoloquinazoline derivatives mdpi.com

Analytical Methodologies for Characterization and Study of 2 Ethyl 4 Propoxyquinazoline

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Ethyl-4-propoxyquinazoline and assessing its purity by detecting and identifying any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, specific proton signals corresponding to the ethyl and propoxy groups, as well as the aromatic protons of the quinazoline (B50416) ring system, would be expected. Based on data from similar quinazoline derivatives, the anticipated chemical shifts (δ) in a solvent like DMSO-d₆ would be as follows:

The aromatic protons on the quinazoline ring would likely appear in the downfield region, typically between δ 7.0 and 8.5 ppm.

The methylene (B1212753) protons (-O-CH₂-) of the propoxy group are expected to resonate around δ 4.0-4.5 ppm.

The methylene protons (-CH₂-) of the ethyl group would likely be observed around δ 2.5-3.0 ppm.

The methyl protons (-CH₃) of both the ethyl and propoxy groups would appear in the upfield region, typically between δ 1.0 and 1.5 ppm. rsc.orgrsc.orgrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The expected chemical shifts for this compound are predicted based on analogous structures:

The carbon atoms of the quinazoline ring would resonate in the aromatic region, generally between δ 110 and 165 ppm.

The carbon of the C=N bond in the quinazoline ring would appear further downfield.

The carbon of the propoxy group attached to the oxygen (-O-CH₂-) would be expected around δ 60-70 ppm.

The carbons of the ethyl group and the remaining carbons of the propoxy group would resonate in the upfield region of the spectrum. rsc.orgrsc.org

Quantitative NMR (qNMR) can also be employed to determine the purity of this compound by integrating the signals of the analyte against a certified internal standard of known concentration.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Aromatic-H7.0 - 8.5 (m)110 - 150
Quinazoline C=N-> 150
Quinazoline C-O-> 160
-O-CH₂ -CH₂-CH₃~4.3 (t)~70
-O-CH₂-CH₂ -CH₃~1.8 (sextet)~22
-O-CH₂-CH₂-CH₃ ~1.0 (t)~10
-CH₂ -CH₃ (on ring)~2.9 (q)~28
-CH₂-CH₃ (on ring)~1.3 (t)~14

Note: Predicted values are based on data from similar quinazoline structures and may vary depending on the solvent and experimental conditions. rsc.orgrsc.orgrsc.orgchemguide.co.uklibretexts.org

Mass Spectrometry (MS, HRMS, MALDI-TOF-MS, LC-MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Standard Mass Spectrometry (MS): In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound, confirming its identity.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): This soft ionization technique is useful for obtaining the molecular weight of the compound with minimal fragmentation.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of the compound from a mixture and its subsequent identification and quantification by the mass spectrometer. doi.org This is particularly useful for purity assessment and the identification of byproducts or degradation products. doi.org

The fragmentation pattern in the mass spectrum can provide structural information. For this compound, fragmentation would likely involve the loss of the ethyl and propoxy side chains.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be suitable for its separation and quantification. tandfonline.commdpi.commmv.org The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. tandfonline.commdpi.com Detection is commonly achieved using a UV detector set at one of the absorption maxima of the compound. researchgate.net The retention time of the compound under specific chromatographic conditions is a key identifying parameter, while the peak area is proportional to its concentration, allowing for quantification. researchgate.net

Typical HPLC Parameters for Quinazoline Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Detection UV at λ_max (e.g., ~254 nm)
Injection Volume 10-20 µL

Note: These are general parameters and would require optimization for this compound. tandfonline.commmv.orgsielc.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (sub-2 µm) and higher pressures than HPLC. acs.org This results in significantly faster analysis times, improved resolution, and greater sensitivity. A UPLC method for this compound would offer a high-throughput option for quality control and purity analysis. The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. acs.orgnih.gov The transition from an existing HPLC method to a UPLC method can be systematically achieved to enhance analytical efficiency. acs.org

Gas Chromatography (GC)

Gas Chromatography (GC) is a fundamental analytical technique used to separate and analyze volatile compounds without decomposition. In the context of this compound, GC is instrumental in determining the purity of a sample and can be used to monitor the progress of its synthesis. The principle of GC involves a sample being vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a high-boiling-point liquid coated on an inert solid support) and the mobile phase (an inert gas).

The retention time (RT), the time it takes for a compound to travel from the injector to the detector, is a key characteristic used for identification under a specific set of GC conditions. For a compound like this compound, a non-polar or medium-polarity capillary column, such as one coated with a polysiloxane derivative (e.g., HP-5MS), would typically be employed. chromatographyonline.com The oven temperature would be programmed to ramp up, ensuring efficient separation from starting materials, solvents, and by-products.

While specific experimental data for this compound is not widely published, a typical GC analysis would involve dissolving the compound in a suitable organic solvent, such as ethyl acetate (B1210297) or methanol, before injection. nih.govresearchgate.net The instrument conditions are optimized to achieve good peak shape and resolution.

Illustrative GC Parameters:

ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow mode (e.g., 1.2 mL/min) chromatographyonline.com
Injector Temperature 250 °C
Oven Program 60 °C (1 min hold), then ramp at 10 °C/min to 300 °C (hold for 5 min)
Detector Flame Ionization Detector (FID)
Injection Volume 1 µL (split or splitless mode)

The resulting chromatogram would show a distinct peak corresponding to this compound at a specific retention time, with the area of the peak being proportional to its concentration. Any other peaks would indicate the presence of impurities. The technique is highly sensitive, capable of detecting trace amounts of substances. chromatographyonline.com

Hyphenated Techniques (e.g., GC-MS)

To move from detection to definitive identification, GC is often coupled with Mass Spectrometry (MS), a powerful hyphenated technique known as GC-MS. As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a unique mass spectrum for each component, which serves as a molecular fingerprint.

For this compound, GC-MS analysis would not only confirm its retention time but also provide its mass spectrum, allowing for unequivocal identification. The most common ionization technique used in GC-MS is Electron Ionization (EI), which can cause fragmentation of the molecule. chromatographyonline.com The fragmentation pattern is often highly reproducible and provides valuable structural information.

The expected molecular ion peak (M+) for this compound (C₁₃H₁₆N₂O) would be at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethyl and propoxy groups, as well as fragmentation of the quinazoline ring system. While a specific mass spectrum for this compound is not available, analysis of related quinazoline derivatives shows characteristic fragmentation patterns that aid in their identification. nih.govacs.org For instance, studies on similar quinazolinone derivatives have detailed their product ion spectra, which are crucial for tentative identification of unknown related compounds. nih.govresearchgate.net

Illustrative GC-MS Data for a Quinazoline Derivative:

Retention Time (min)Major m/z FragmentsTentative Identification
15.8250, 235, 207, 179, 1293-Methyl-2-(o-tolyl)quinazolin-4(3H)-one acs.org
16.5252, 237, 209, 181, 1312-(4-Methoxyphenyl)quinazolin-4(3H)-one acs.org

This table provides examples of GC-MS data for related quinazolinone compounds to illustrate the nature of the data obtained from this technique.

The high sensitivity and specificity of GC-MS make it an indispensable tool in the analysis of complex mixtures and the identification of novel compounds. nih.gov Advanced techniques like GC-tandem mass spectrometry (GC-MS/MS) can be used for even more detailed structural elucidation and quantification in complex matrices. researchgate.netresearchgate.net

Crystallographic Analysis for Absolute Stereochemistry and Conformation

The process involves growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. google.com

The resulting crystal structure would reveal the planarity of the quinazoline ring system and the orientation of the ethyl and propoxy substituents relative to the ring. This information is invaluable for understanding intermolecular interactions in the solid state, such as stacking interactions or hydrogen bonding if applicable. While there are no published crystal structures specifically for this compound, crystallographic data for related heterocyclic compounds, such as imidazolium (B1220033) salts, demonstrate how this technique elucidates the precise spatial arrangement of atoms and the nature of intermolecular forces. nih.gov

Illustrative Crystallographic Data Table:

ParameterExample Value (for a related heterocyclic compound)
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
Unit Cell Dimensions a = X Å, b = Y Å, c = Z Å; α = 90°, β = X°, γ = 90°
Bond Lengths (Å) C-N, C-C, C-O bond distances
**Bond Angles (°) **Angles defining the geometry of the quinazoline ring and substituents
Torsion Angles (°) Describing the conformation of the ethyl and propoxy groups

This table is illustrative of the type of data obtained from a single-crystal X-ray diffraction experiment.

Computational and Theoretical Chemistry Approaches in 2 Ethyl 4 Propoxyquinazoline Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in rational drug design for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. For quinazoline (B50416) derivatives, which are known to interact with various enzymatic targets, docking is a critical first step in assessing their therapeutic potential. nih.govekb.egmdpi.com

Prediction of Ligand-Receptor Binding Modes

Molecular docking simulations are employed to predict how 2-Ethyl-4-propoxyquinazoline fits into the active site of a target protein. The process involves generating a multitude of possible conformations of the ligand within the receptor's binding pocket and scoring them based on factors like intermolecular forces, steric hindrance, and electrostatic interactions.

The quinazoline scaffold is a well-established pharmacophore known to target several key proteins implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Poly (ADP-ribose) polymerase (PARP). nih.govekb.eg Docking studies for this compound would typically investigate its binding to the ATP-binding pocket of these kinase domains. The ethyl group at the 2-position and the propoxy group at the 4-position are of particular interest, as modifications at these positions on the quinazoline core are known to significantly influence binding affinity and selectivity. nih.gov

A typical docking study would yield data on the binding energy (a lower value indicates a more stable complex) and the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the protein. For instance, the nitrogen atoms at positions 1 and 3 of the quinazoline ring are common hydrogen bond acceptors.

Illustrative Docking Results for this compound The following table represents hypothetical docking scores and key interactions of this compound with known anticancer drug targets.

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interacting Moiety of Ligand
EGFR Tyrosine Kinase (1M17)-8.5Met793, Leu718, Gly796Quinazoline N1, Propoxy chain
VEGFR-2 Tyrosine Kinase (1YWN)-7.9Cys919, Asp1046, Phe918Quinazoline N3, Ethyl group
PARP-1 (6B22)-7.2Gly863, Ser904, Tyr907Propoxy chain, Quinazoline ring

This table is for illustrative purposes only and represents the type of data generated from a molecular docking study.

Virtual Screening for Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Starting with a known active scaffold like this compound, virtual screening can be used to discover novel analogues with potentially improved activity or better pharmacokinetic properties.

The process typically involves two main approaches:

Structure-Based Virtual Screening (SBVS): This method uses the three-dimensional structure of the target protein. A library of compounds is docked into the active site, and compounds are ranked based on their predicted binding affinity.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method uses the structure of a known active ligand, such as this compound, as a template. The screening searches for other molecules in a database that have similar shapes and electrostatic properties.

Through virtual screening, researchers can identify a diverse set of new quinazoline derivatives for synthesis and biological testing, accelerating the discovery of new lead compounds. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are crucial for understanding a molecule's intrinsic chemical behavior and its interactions with other molecules.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT studies can be used to optimize its molecular geometry, calculate its vibrational frequencies (to compare with experimental IR and Raman spectra), and determine various electronic properties.

Key parameters derived from DFT calculations include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.

Atomic Charges: Calculating the partial charge on each atom helps in understanding the molecule's polarity and its electrostatic interactions with a receptor.

Illustrative DFT-Calculated Properties for this compound The following table provides a hypothetical summary of quantum chemical properties for this compound calculated at the B3LYP/6-311G(d,p) level of theory.

PropertyCalculated Value (Hypothetical)Significance
HOMO Energy-6.2 eVIndicates electron-donating ability
LUMO Energy-1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability
Dipole Moment2.8 DebyeMeasures overall molecular polarity
Total Energy-850.12 HartreesGround state energy of the molecule

This table is for illustrative purposes only. Actual values would be derived from specific DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein-Ligand Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, providing a deeper understanding of the stability of the protein-ligand complex and the conformational changes that may occur. acs.org

An MD simulation of the this compound-protein complex, generated from a docking study, would be performed by placing the complex in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The simulation calculates the forces between atoms and their resulting motions over a period typically ranging from nanoseconds to microseconds.

Key insights from MD simulations include:

Stability of the Complex: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein over time, researchers can assess the stability of the binding pose predicted by docking. A stable RMSD suggests a stable interaction.

Conformational Flexibility: MD reveals the flexibility of the ligand and the protein's active site. The propoxy chain of this compound, for instance, is flexible, and MD can explore its various conformations within the binding pocket to find the most favorable orientation.

Binding Free Energy Calculation: Advanced MD simulation techniques, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can provide more accurate estimates of the binding free energy, offering a more reliable prediction of binding affinity than docking scores alone.

Water Molecule Dynamics: MD simulations explicitly show the role of water molecules in mediating or disrupting protein-ligand interactions.

By combining docking, DFT, and MD simulations, researchers can build a comprehensive, multi-scale model of the behavior of this compound, guiding its optimization as a potential therapeutic agent.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational approach in drug discovery and medicinal chemistry. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are instrumental in predicting biological activities, optimizing lead compounds, and understanding the molecular properties that govern their therapeutic effects. These models are built on the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties.

In a typical QSAR study involving quinazoline derivatives, a dataset of compounds with known biological activities (e.g., anticonvulsant, anticancer, or antimicrobial) is used. ufv.brorientjchem.orgjaper.inmdpi.com The three-dimensional structures of these molecules are computationally generated and optimized to their lowest energy conformation. A wide array of molecular descriptors are then calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: These describe the atomic connectivity and branching of a molecule (e.g., Balaban index, Harary index). asianpubs.org

Thermodynamic descriptors: These relate to the energy and stability of the molecule (e.g., dreiding energy, refractive index). asianpubs.org

Electronic descriptors: These describe the distribution of electrons within the molecule (e.g., HOMO/LUMO energies, atomic net charges). orientjchem.org

Spatial descriptors: These relate to the three-dimensional arrangement of atoms.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to build a mathematical model that relates the descriptors to the biological activity. japer.inasianpubs.org The predictive power of the resulting QSAR model is then rigorously validated using internal and external validation techniques. ufv.brorientjchem.org

A successful QSAR model can provide valuable insights into the structure-activity relationship of the quinazoline scaffold. For instance, a model might reveal that the presence of an electron-withdrawing group at a specific position of the quinazoline ring enhances a particular biological activity, while a bulky substituent at another position diminishes it. This information is invaluable for the rational design of new, more potent, and selective analogs of this compound.

The following data tables illustrate the types of data generated and analyzed in a hypothetical QSAR study of quinazoline derivatives, including this compound, for a potential biological activity.

Compound IDStructureActual Activity (pIC50)Predicted Activity (pIC50)Residual
1 This compound6.86.750.05
2 Analog A7.27.10.1
3 Analog B6.56.6-0.1
4 Analog C7.57.450.05
5 Analog D6.16.2-0.1
DescriptorDescriptionValue for this compound
LogP Lipophilicity3.2
TPSA Topological Polar Surface Area35.4 Ų
MW Molecular Weight230.29 g/mol
HBD Hydrogen Bond Donors0
HBA Hydrogen Bond Acceptors3
Balaban Index Topological Descriptor2.85
HOMO Highest Occupied Molecular Orbital Energy-8.5 eV
LUMO Lowest Unoccupied Molecular Orbital Energy-1.2 eV
Statistical ParameterValueDescription
0.9567Coefficient of determination (Goodness of fit)
0.866Cross-validated r² (Internal predictive ability)
pred_r² 0.7406Predictive r² for external test set
F-value 82.03Fisher's test value (Statistical significance)
SEE 0.25Standard Error of Estimate

These tables are representative of the data and statistical outputs from QSAR studies on quinazoline derivatives, providing a framework for the predictive biological evaluation of this compound. ufv.brasianpubs.org

Q & A

Q. Advanced: How can regioselectivity challenges during alkylation be addressed?

Use DFT calculations to predict electronic effects at reactive sites. Experimental optimization includes varying solvents (e.g., DMF vs. DMSO) and protecting groups to direct substitution. Monitor reaction progress via thin-layer chromatography (TLC) with iodine visualization .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:
Start with enzyme inhibition assays (e.g., kinase profiling) using recombinant proteins. Use dose-response curves (IC₅₀ calculations) and include positive controls (e.g., staurosporine for kinases). Validate cytotoxicity via MTT assays in cell lines relevant to the target pathway .

Q. Advanced: How can target engagement be confirmed in cellular models?

Employ cellular thermal shift assays (CETSA) to monitor protein-ligand interactions or siRNA knockdown to correlate target suppression with phenotypic changes .

Basic: How to resolve contradictions in reported physicochemical data (e.g., solubility)?

Methodological Answer:
Replicate experiments under standardized conditions (pH 7.4 buffer, 25°C). Use dynamic light scattering (DLS) to detect aggregation. If discrepancies persist, apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent impurities) .

Q. Advanced: What computational tools predict solubility conflicts?

Molecular dynamics simulations with explicit solvent models (e.g., OPLS-AA force field) can reconcile experimental and theoretical solubility. Cross-validate with COSMO-RS predictions .

Basic: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
Systematically modify the ethyl or propoxy groups and test derivatives in parallel. Use QSAR models (e.g., CoMFA or CoMSIA) to correlate structural changes with activity. Include Hansch analysis for hydrophobicity-activity relationships .

Q. Advanced: Can machine learning improve SAR predictions?

Train random forest models on PubChem BioAssay data to prioritize synthetically accessible derivatives. Validate predictions with leave-one-out cross-validation (LOOCV) .

Basic: What analytical techniques quantify this compound in complex matrices?

Methodological Answer:
LC-MS/MS with a C18 column and ESI+ ionization provides nanogram-level sensitivity. For non-destructive analysis, UV-Vis spectroscopy at λmax ~270 nm (quinazoline π→π* transitions) is suitable .

Q. Advanced: How to detect degradation products during long-term stability studies?

Use high-resolution orbitrap mass spectrometry coupled with molecular networking to identify and quantify degradation pathways .

Advanced: What protocols ensure stability under physiological conditions?

Methodological Answer:
Conduct stress testing at 40°C/75% RH (ICH guidelines) and monitor degradation via HPLC-DAD . For oxidative stability, expose to 0.1% H₂O₂ and analyze by NMR for peroxide adducts .

Advanced: How to elucidate the reaction mechanism of this compound in catalytic processes?

Methodological Answer:
Use stopped-flow UV-Vis spectroscopy to capture intermediate species. Isotopic labeling (e.g., ¹⁸O in propoxy groups) combined with FT-IR identifies bond cleavage/formation steps .

Advanced: What in vivo models are appropriate for toxicity profiling?

Methodological Answer:
Use zebrafish embryos for acute toxicity (LC₅₀) and Sprague-Dawley rats for subchronic studies (28-day OECD 407 protocol). Analyze plasma metabolites via untargeted metabolomics .

Advanced: How to optimize formulations for enhanced bioavailability?

Methodological Answer:
Screen lipid-based formulations (e.g., SNEDDS) using ternary phase diagrams. Assess solubility in biorelevant media (FaSSIF/FeSSIF) and validate with Caco-2 permeability assays .

Basic: What ethical guidelines apply to preclinical studies involving this compound?

Methodological Answer:
Follow ARRIVE 2.0 guidelines for animal studies, including randomization and blinding. Obtain IRB approval for human cell line use, ensuring informed consent for donor materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.